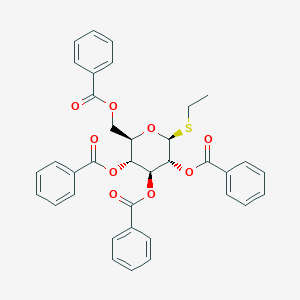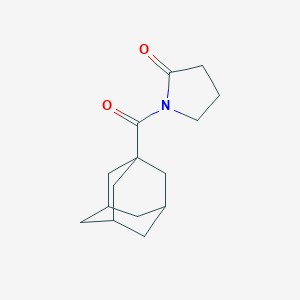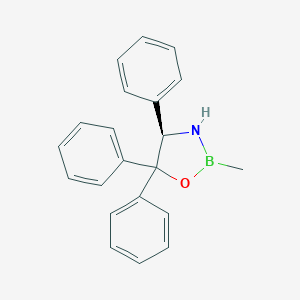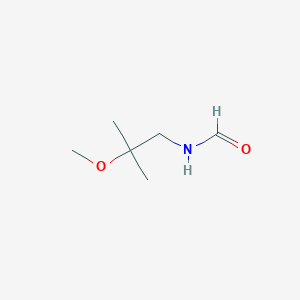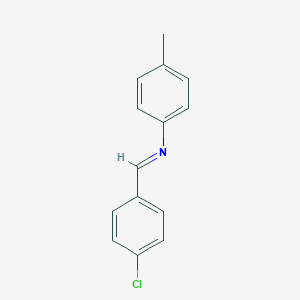
N-(4-Chlorobenzylidene)-p-toluidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chlorobenzylidene)-p-toluidine is an organic compound that belongs to the class of Schiff bases. It is characterized by the presence of a benzylidene group attached to a p-toluidine moiety, with a chlorine atom substituted at the para position of the benzylidene ring. This compound is known for its applications in various fields, including chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
N-(4-Chlorobenzylidene)-p-toluidine can be synthesized through the condensation reaction between 4-chlorobenzaldehyde and p-toluidine. The reaction typically involves mixing equimolar amounts of the aldehyde and amine in an appropriate solvent, such as ethanol, and heating the mixture under reflux conditions. The reaction proceeds via the formation of an imine intermediate, which then undergoes dehydration to yield the final Schiff base product .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. Additionally, the use of catalysts, such as zeolites, can enhance the reaction efficiency and reduce the reaction time .
化学反应分析
Types of Reactions
N-(4-Chlorobenzylidene)-p-toluidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The chlorine atom on the benzylidene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(4-Chlorobenzylidene)-p-toluidine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its role as a corrosion inhibitor in medical devices.
Industry: The compound is used in the production of dyes and pigments, as well as in the development of nonlinear optical materials
作用机制
The mechanism of action of N-(4-Chlorobenzylidene)-p-toluidine involves its interaction with various molecular targets. In biological systems, the compound can interact with cellular proteins and enzymes, leading to inhibition of their activity. The presence of the imine group allows the compound to form covalent bonds with nucleophilic sites on proteins, thereby altering their function. Additionally, the compound’s ability to undergo redox reactions contributes to its biological activity .
相似化合物的比较
N-(4-Chlorobenzylidene)-p-toluidine can be compared with other Schiff bases, such as:
N-(4-Nitrobenzylidene)-p-toluidine: Similar structure but with a nitro group instead of a chlorine atom, leading to different electronic properties.
N-(4-Methylbenzylidene)-p-toluidine: Contains a methyl group instead of chlorine, affecting its reactivity and applications.
N-(4-Chlorobenzylidene)-4-methylaniline: Similar to this compound but with a methyl group on the aniline ring, influencing its chemical behavior.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable for research and industrial purposes. The compound’s ability to interact with biological targets further enhances its potential for medical and biological applications.
属性
IUPAC Name |
1-(4-chlorophenyl)-N-(4-methylphenyl)methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN/c1-11-2-8-14(9-3-11)16-10-12-4-6-13(15)7-5-12/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWKYIYNFISGNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335522 |
Source


|
| Record name | Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15485-32-2 |
Source


|
| Record name | Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-CHLOROBENZYLIDENE)-P-TOLUIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile](/img/structure/B173875.png)
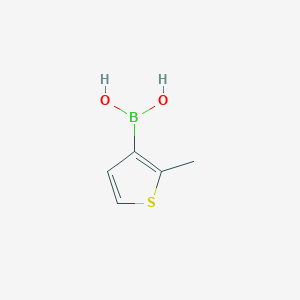
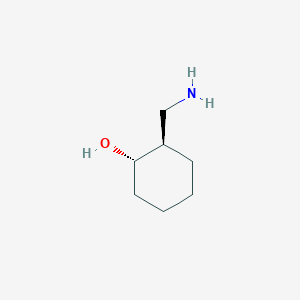



![1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B173890.png)
![5-Hexenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B173897.png)
![N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide](/img/structure/B173898.png)
